molecular formula C21H24N2O3 B11143157 N-[2-(4-methoxyphenyl)ethyl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-[2-(4-methoxyphenyl)ethyl]-4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11143157
M. Wt: 352.4 g/mol
InChI Key: QAEBKACPGCAXGJ-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)ETHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group and an isoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenethylamine with a suitable acid chloride to form an amide bond. This is followed by cyclization to introduce the isoindoline structure. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-METHOXYPHENYL)ETHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)ETHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)ETHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[2-(4-METHOXYPHENYL)ETHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can be compared with similar compounds such as:

    N-[2-(4-METHOXYPHENYL)ETHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE derivatives: These compounds have slight modifications in their structure, leading to different properties and applications.

    Isoindoline derivatives: Compounds with similar isoindoline structures but different substituents.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.

The uniqueness of N-[2-(4-METHOXYPHENYL)ETHYL]-4-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-(3-oxo-1H-isoindol-2-yl)butanamide

InChI

InChI=1S/C21H24N2O3/c1-26-18-10-8-16(9-11-18)12-13-22-20(24)7-4-14-23-15-17-5-2-3-6-19(17)21(23)25/h2-3,5-6,8-11H,4,7,12-15H2,1H3,(H,22,24)

InChI Key

QAEBKACPGCAXGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCCN2CC3=CC=CC=C3C2=O

Origin of Product

United States

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